Methyl 1-amino-2-methylindolizine-3-carboxylate
Description
Methyl 1-amino-2-methylindolizine-3-carboxylate is a heterocyclic compound featuring an indolizine core substituted with an amino group at position 1, a methyl group at position 2, and a methyl ester at position 2. The amino and ester functionalities enhance its reactivity and solubility, making it a promising candidate for drug development.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1-amino-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,12H2,1-2H3 |
InChI Key |
DSSFCGIIYWRXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2-methylindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the reaction might involve the use of methyl hydrazine and a suitable ketone under acidic conditions to form the indolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2-methylindolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted indolizine derivatives.
Scientific Research Applications
Methyl 1-amino-2-methylindolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-amino-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Position 1 vs. 7 Substitutions: Ethyl 7-acetyl derivatives (e.g., 2a in ) prioritize substitutions at position 7, which may sterically hinder interactions compared to the amino group at position 1 in the target compound.
- Core Heterocycle: Indole derivatives (e.g., Methyl 5-amino-3-methyl-1H-indole-2-carboxylate in ) lack the fused bicyclic structure of indolizines, reducing conformational rigidity and pharmacological versatility .
Yield Challenges :
- The target compound’s amino group may introduce side reactions during synthesis, reducing yields compared to non-amino derivatives (e.g., 98–99% yields for intermediates in ) .
Spectral and Physicochemical Properties
- IR Spectroscopy: Amino groups exhibit N–H stretches (~3300 cm⁻¹), while ester carbonyls absorb near 1685 cm⁻¹ (e.g., 2a in ). Bromobenzoyl groups show distinct C–Br stretches (~600 cm⁻¹) .
- NMR: The methyl ester (COOCH₃) resonates at δ ~3.8–4.0 ppm (¹H) and δ ~165–170 ppm (¹³C). Quinolinyl substituents () cause deshielding in aromatic regions .
- Melting Points: Amino-substituted derivatives generally have higher melting points due to hydrogen bonding (e.g., 3h in : 180–182°C) compared to non-polar analogs .
Biological Activity
Methyl 1-amino-2-methylindolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indolizine class of compounds, which are characterized by a bicyclic structure containing an indole moiety. The presence of the amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Indolizine derivatives, including this compound, have been shown to inhibit key enzymes involved in inflammation and infection. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Anti-tubercular Activity : Recent studies have highlighted the anti-tubercular properties of indolizines. For example, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (MTB) strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL . Molecular docking studies suggest that these compounds target enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of MTB .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. Research has indicated that:
- Substituent Positioning : The position and nature of substituents on the indolizine scaffold significantly affect biological activity. For instance, variations at the 1, 2, or 3 positions can enhance or diminish anti-mycobacterial potency .
- Functional Group Impact : The introduction of different functional groups can modulate the compound's interaction with biological targets. Compounds with electron-withdrawing groups typically exhibit increased activity due to enhanced binding affinity to enzyme active sites .
Case Study 1: Anti-Tubercular Activity
A series of indolizines were synthesized and screened for anti-tubercular activity. This compound analogs were tested against both drug-susceptible and multidrug-resistant strains of MTB. The results indicated that specific analogs exhibited potent activity with MIC values comparable to existing anti-TB drugs .
Case Study 2: COX Inhibition
In vitro studies evaluated the COX inhibitory activity of various indolizine derivatives. This compound showed promising results in inhibiting COX-2 enzyme activity, suggesting potential as an anti-inflammatory agent with reduced side effects compared to non-selective COX inhibitors like indomethacin .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 1-amino-2-methylindolizine-3-carboxylate and related indolizine derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation or cycloaddition reactions. For example, acetic acid-mediated reflux of 3-formyl-indole-2-carboxylate derivatives with aminothiazolones under acidic conditions yields structurally similar indolizine frameworks . Key steps include optimizing stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and reflux duration (3–5 hours) to maximize yield. Recrystallization from DMF/acetic acid mixtures is often used for purification .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic signals such as the methyl ester group (δ ~3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). The amino group (NH₂) may appear as a broad singlet if not deprotonated .
- MS : The molecular ion peak ([M+H]⁺) should match the molecular formula (e.g., C₁₂H₁₃N₂O₂ for this compound). Fragmentation patterns can confirm substituents, such as loss of COOCH₃ (-59 Da) .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to process X-ray diffraction data. ORTEP-3 can generate graphical representations of thermal ellipsoids and molecular geometry . For puckered rings, apply Cremer-Pople parameters to quantify non-planarity .
Advanced Research Questions
Q. How can contradictory NMR or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- NMR Discrepancies : Compare experimental data with computed spectra (DFT calculations) to identify potential tautomers or protonation states. For example, unexpected splitting in aromatic signals may arise from hindered rotation or hydrogen bonding .
- Crystallographic Ambiguities : Use twin refinement in SHELXL for overlapping peaks in twinned crystals. Validate hydrogen bonding networks using PLATON or Mercury .
Q. What strategies optimize the regioselectivity of indolizine functionalization (e.g., introducing methyl or amino groups)?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to specific positions. For example, the amino group at C1 in this compound activates C3 for carboxylation .
- Steric Control : Bulky substituents (e.g., 4-methylbenzoyl) at C3 can block undesired reaction pathways, as demonstrated in related indolizine syntheses .
Q. How do computational methods (DFT, MD) aid in predicting biological activity or reactivity?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylate group in this compound may act as a hydrogen bond acceptor .
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., COX-2 enzymes) using docking software like AutoDock. Compare results with experimental IC₅₀ values from enzymatic assays .
Q. What analytical approaches validate the stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for stable indolizines) .
- HPLC-PDA : Assess photodegradation by exposing the compound to UV light and tracking changes in chromatographic peaks .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Calibration Check : Ensure solvent and temperature match computational parameters (e.g., DMSO-d₆ vs. gas-phase DFT).
- Conformational Sampling : Use molecular mechanics (e.g., Monte Carlo) to account for rotameric states that may differ between solid-state (X-ray) and solution (NMR) structures .
Q. What causes variability in biological activity across indolizine derivatives with similar structures?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replacing methyl with methoxy groups) and correlate changes with activity. For example, 7-methoxy substitution in diethyl indolizine-1,2-dicarboxylates enhances COX-2 inhibition .
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that contribute to observed bioactivity .
Tables
Table 1 : Key Synthetic Parameters for Indolizine Derivatives
| Parameter | Optimal Value/Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 80–110°C (reflux) | |
| Solvent System | Acetic acid/DMF | |
| Purification Method | Recrystallization (DMF:AcOH) |
Table 2 : Spectroscopic Benchmarks for Structural Validation
| Technique | Diagnostic Feature | Example Data |
|---|---|---|
| ¹³C-NMR | Carboxylate Carbon (C=O) | δ ~165–170 ppm |
| IR | N-H Stretch (NH₂) | ~3350–3450 cm⁻¹ |
| X-ray Diffraction | Unit Cell Dimensions | a = 7.2 Å, b = 9.8 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
